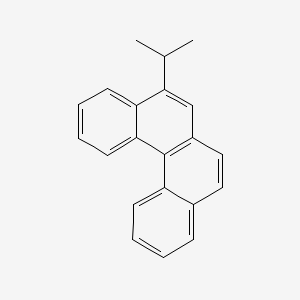
N,3,5-trimethyltetrahydro-2H-pyran-4-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,3,5-trimethyltetrahydro-2H-pyran-4-sulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a tetrahydropyran ring, which is a six-membered ring containing one oxygen atom, and a sulfonamide group, which is a functional group containing sulfur, nitrogen, and oxygen atoms.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,3,5-trimethyltetrahydro-2H-pyran-4-sulfonamide typically involves the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the cyclization of appropriate precursors, such as 3-methyl-1,5-pentanediol, under acidic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the tetrahydropyran derivative with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction of the sulfonamide group can yield amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology and Medicine:
Antibiotics: Sulfonamides are well-known for their antibacterial properties, and this compound may exhibit similar activity.
Enzyme Inhibition: It can act as an inhibitor of certain enzymes, making it useful in biochemical research.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
Pharmaceuticals: It can be a precursor in the synthesis of pharmaceutical drugs.
作用机制
The mechanism of action of N,3,5-trimethyltetrahydro-2H-pyran-4-sulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can prevent the synthesis of folic acid in bacteria, leading to their death.
相似化合物的比较
3-methyl-tetrahydropyran-4-one: Similar structure but lacks the sulfonamide group.
N-methyl-tetrahydro-2H-pyran-4-amine: Contains an amine group instead of a sulfonamide group.
Uniqueness: N,3,5-trimethyltetrahydro-2H-pyran-4-sulfonamide is unique due to the presence of both the tetrahydropyran ring and the sulfonamide group. This combination imparts specific chemical and biological properties that are not found in similar compounds.
属性
分子式 |
C8H17NO3S |
|---|---|
分子量 |
207.29 g/mol |
IUPAC 名称 |
N,3,5-trimethyloxane-4-sulfonamide |
InChI |
InChI=1S/C8H17NO3S/c1-6-4-12-5-7(2)8(6)13(10,11)9-3/h6-9H,4-5H2,1-3H3 |
InChI 键 |
KKPXXFNTAHSALS-UHFFFAOYSA-N |
规范 SMILES |
CC1COCC(C1S(=O)(=O)NC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![Ethanesulfonic acid, 2-[[[2,5-dichloro-4-[[4-(diethylamino)-2-methylphenyl]azo]phenyl]sulfonyl]amino]-](/img/structure/B13948134.png)
